molecular formula C11H13NO2 B263788 N,N-Diallyl-2-furancarboxamide

N,N-Diallyl-2-furancarboxamide

Cat. No. B263788
M. Wt: 191.23 g/mol
InChI Key: HOOXLYXCHSHBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-furancarboxamide, also known as DAF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of furan, a heterocyclic organic compound that is widely used in the chemical industry. DAF is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-furancarboxamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N,N-Diallyl-2-furancarboxamide can inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to their death. Another proposed mechanism is that N,N-Diallyl-2-furancarboxamide can modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N,N-Diallyl-2-furancarboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N-Diallyl-2-furancarboxamide can induce apoptosis and inhibit cell proliferation. In the brain, N,N-Diallyl-2-furancarboxamide has been shown to have neuroprotective effects and can modulate neurotransmitter release. N,N-Diallyl-2-furancarboxamide has also been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Diallyl-2-furancarboxamide in lab experiments is its high yield and simple synthesis method. N,N-Diallyl-2-furancarboxamide is also soluble in water and organic solvents, making it easy to work with. However, one limitation of using N,N-Diallyl-2-furancarboxamide in lab experiments is its potential toxicity. N,N-Diallyl-2-furancarboxamide has been shown to have cytotoxic effects on some cell types, and caution should be taken when working with this compound.

Future Directions

There are several future directions for research on N,N-Diallyl-2-furancarboxamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its neuroprotective effects further and its potential as a treatment for neurodegenerative diseases. Additionally, the design of novel compounds based on the N,N-Diallyl-2-furancarboxamide scaffold could lead to the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N,N-Diallyl-2-furancarboxamide is a synthetic compound that has potential applications in various scientific research fields. Its simple synthesis method and high yield make it a promising compound for drug discovery and other research applications. Further studies on its mechanism of action and potential therapeutic uses are needed to fully understand its potential in these areas.

Synthesis Methods

The synthesis of N,N-Diallyl-2-furancarboxamide involves a reaction between furfurylamine and diallylamine in the presence of trifluoroacetic acid. This method is simple and efficient, and the yield of N,N-Diallyl-2-furancarboxamide is high. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N,N-Diallyl-2-furancarboxamide has potential applications in various scientific research fields, including cancer research, drug discovery, and neuroscience. In cancer research, N,N-Diallyl-2-furancarboxamide has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In drug discovery, N,N-Diallyl-2-furancarboxamide has been used as a scaffold for the design of novel therapeutic agents. In neuroscience, N,N-Diallyl-2-furancarboxamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.

properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)furan-2-carboxamide

InChI

InChI=1S/C11H13NO2/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2

InChI Key

HOOXLYXCHSHBAQ-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CO1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CO1

Origin of Product

United States

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